4,5'-Bipyrimidine, 4',6-dimethoxy-
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Overview
Description
4,5’-Bipyrimidine, 4’,6-dimethoxy- is a heterocyclic organic compound with the molecular formula C12H12N4O2 It is a derivative of bipyrimidine, featuring methoxy groups at the 4’ and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Bipyrimidine, 4’,6-dimethoxy- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH4I to promote a three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal .
Industrial Production Methods
Industrial production methods for 4,5’-Bipyrimidine, 4’,6-dimethoxy- are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4,5’-Bipyrimidine, 4’,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyrimidine derivatives, while substitution reactions can produce a variety of substituted bipyrimidine compounds.
Scientific Research Applications
4,5’-Bipyrimidine, 4’,6-dimethoxy- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry for the preparation of transition metal complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active compounds.
Industry: It can be used in the synthesis of advanced materials with specific properties, such as catalysts and electronic materials.
Mechanism of Action
The mechanism of action of 4,5’-Bipyrimidine, 4’,6-dimethoxy- involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique chemical and physical properties . These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Another bipyridine derivative with methoxy groups at different positions.
Pyrimido[4,5-d]pyrimidine derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
4,5’-Bipyrimidine, 4’,6-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications.
Properties
CAS No. |
59549-37-0 |
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Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-methoxy-5-(6-methoxypyrimidin-4-yl)pyrimidine |
InChI |
InChI=1S/C10H10N4O2/c1-15-9-3-8(12-6-13-9)7-4-11-5-14-10(7)16-2/h3-6H,1-2H3 |
InChI Key |
UDNKTAHJSMUPSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)C2=CN=CN=C2OC |
Origin of Product |
United States |
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